6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride
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Overview
Description
6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H12ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylquinoline.
Carboxylation: The carboxylic acid group is introduced at the 3-position via a Friedel-Crafts acylation reaction using a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products:
Oxidation: Products include 6-methoxy-2-methylquinoline-3-carboxaldehyde and 6-methoxy-2-methylquinoline-3-carboxylic acid.
Reduction: Products include 6-methoxy-2-methylquinoline-3-methanol and 6-methoxy-2-methylquinoline-3-carboxaldehyde.
Substitution: Products vary depending on the nucleophile used, such as 6-amino-2-methylquinoline-3-carboxylic acid.
Chemistry:
Catalysis: The compound is used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial strains.
Enzyme Inhibition: It is studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry:
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- 2-Methylquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
- 2-Methylquinoline-6-carboxylic acid
Comparison: 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring. This combination enhances its reactivity and potential for forming diverse derivatives compared to similar compounds that lack one of these functional groups.
Properties
IUPAC Name |
6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBDEMCRFQQKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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